molecular formula C9H18ClNO2 B1432116 3-(1-Methylpiperidin-2-yl)propanoic acid hydrochloride CAS No. 1795486-34-8

3-(1-Methylpiperidin-2-yl)propanoic acid hydrochloride

Cat. No.: B1432116
CAS No.: 1795486-34-8
M. Wt: 207.7 g/mol
InChI Key: JFQRMWWBTZRIAB-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-2-yl)propanoic acid hydrochloride is a chemical compound with the empirical formula C9H18ClNO2 and a molecular weight of 207.70 . It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of 3-(1-Methylpiperidin-2-yl)propanoic acid hydrochloride typically involves the reaction of 1-methylpiperidine with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(1-Methylpiperidin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)propanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

3-(1-Methylpiperidin-2-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:

  • 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
  • (1-Ethylpiperidin-4-yl)acetic acid hydrate
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate
  • 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid

These compounds share structural similarities with this compound but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific piperidine-based structure, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

3-(1-methylpiperidin-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-10-7-3-2-4-8(10)5-6-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQRMWWBTZRIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795486-34-8
Record name 3-(1-methylpiperidin-2-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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